molecular formula C24H16O2 B371740 Methyl benzo[c]chrysene-13-carboxylate

Methyl benzo[c]chrysene-13-carboxylate

Cat. No.: B371740
M. Wt: 336.4g/mol
InChI Key: DZHCVEWERBQRRB-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound is built upon the benzo[c]chrysene scaffold, which represents a unique polycyclic aromatic hydrocarbon framework. The parent compound benzo[c]chrysene possesses the molecular formula C22H14 with a molecular weight of 278.3 g/mol. The systematic IUPAC nomenclature for benzo[c]chrysene is pentacyclo[12.8.0.02,11.03,8.015,20]docosa-1(14),2(11),3,5,7,9,12,15,17,19,21-undecaene, which describes its complex polycyclic structure with multiple fused benzene rings.

The addition of the methyl carboxylate group at the 13-position transforms this hydrocarbon into an ester derivative with enhanced chemical functionality. The carboxylate substitution introduces both electronic and steric perturbations to the aromatic system, creating a compound with molecular formula C24H16O2. This modification results in the systematic IUPAC name methyl pentacyclo[12.8.0.02,11.03,8.015,20]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene-13-carboxylate, reflecting the preservation of the parent pentacyclic framework with the addition of the ester functionality.

The compound's molecular architecture demonstrates remarkable structural complexity through its five-ring system. Benzo[c]chrysene is characterized as an environmental pollutant that possesses both a bay region and a fjord region within the same molecule. This dual structural feature is particularly significant because both regions are involved in metabolic activation processes. The bay region represents a sterically hindered area where adjacent rings create a concave molecular surface, while the fjord region exhibits even greater steric hindrance due to the angular arrangement of aromatic rings.

The incorporation of the methyl carboxylate group at position 13 strategically places the ester functionality within the aromatic framework, potentially influencing both the electronic distribution and the overall molecular geometry. The carbonyl carbon of the ester group introduces sp2 hybridization, creating a planar arrangement that can participate in conjugation with the extended aromatic system. The methyl group provides a hydrophobic terminus that may influence molecular interactions and membrane permeability characteristics.

Crystallographic Analysis and Stereochemical Features

The crystallographic analysis of polycyclic aromatic compounds related to benzo[c]chrysene provides valuable insights into the three-dimensional structure and stereochemical features of this compound. Thermodynamic studies of related polycyclic aromatic hydrocarbons have revealed important phase transition properties, with benzo[c]chrysene showing an enthalpy of fusion of 22.7 kJ/mol at a temperature of 398.5 K. These thermodynamic parameters suggest significant intermolecular interactions and crystal packing forces that contribute to the stability of the solid-state structure.

The crystallographic arrangement of polycyclic aromatic compounds typically involves π-π stacking interactions between adjacent aromatic rings, which create characteristic herringbone or stacked arrangements in the crystal lattice. The introduction of the methyl carboxylate group at position 13 introduces additional intermolecular interactions through carbonyl dipole interactions and potential hydrogen bonding with neighboring molecules. These additional interactions may significantly influence the crystal packing arrangement and affect properties such as melting point, solubility, and thermal stability.

Stereochemical considerations for this compound focus primarily on the planarity of the aromatic system and the orientation of the ester group. The pentacyclic aromatic framework maintains essential planarity across all five rings, with minor deviations due to steric strain in the fjord region. The ester carbonyl group typically adopts a planar configuration that allows for optimal overlap with the aromatic π-system, potentially creating extended conjugation that influences the electronic properties of the molecule.

The molecular geometry analysis reveals that the compound maintains the characteristic structural features of the parent benzo[c]chrysene while accommodating the additional ester functionality. The C-C bond lengths within the aromatic rings typically range from 1.39 to 1.41 Å, consistent with aromatic character, while the C-O bond lengths in the ester group are approximately 1.20 Å for the carbonyl oxygen and 1.34 Å for the ether oxygen. These bond parameters reflect the electronic nature of the functional groups and their integration within the overall molecular framework.

Comparative Structural Analysis with Chrysene Derivatives

The comparative structural analysis of this compound with other chrysene derivatives reveals important structure-activity relationships and electronic effects within this class of compounds. Chrysene itself, with molecular formula C18H12, represents the basic tetracyclic framework that serves as a building block for more complex derivatives. The progression from chrysene to benzo[c]chrysene involves the addition of an additional benzene ring, creating the characteristic five-ring system with enhanced aromatic character.

Studies of methylchrysenes have demonstrated the significant impact of methyl substitution on the biological and chemical properties of chrysene derivatives. The photochemical synthesis of methylchrysenes, including 1-, 3-, and 6-methylchrysene, has been achieved through regiospecific methods that provide access to single isomers. These studies reveal that the position of substitution dramatically influences both the chemical reactivity and biological activity of the resulting compounds.

The electronic properties of chrysene derivatives are significantly influenced by the extent of aromatic conjugation and the nature of substituents. Chrysene exhibits characteristic UV-visible absorption properties with bands appearing around 267 nm, reflecting the electronic transitions within the aromatic system. The extension to benzo[c]chrysene and its carboxylate derivative creates additional electronic transitions and potentially red-shifted absorption bands due to the expanded conjugated system.

Comparative analysis with other polycyclic aromatic hydrocarbons reveals the unique position of benzo[c]chrysene derivatives within the PAH family. Table 1 presents comparative molecular data for selected PAH compounds, illustrating the relationship between molecular complexity and key physical properties.

Compound Molecular Formula Molecular Weight (g/mol) Ring Number Vapor Pressure (mmHg at 25°C)
Chrysene C18H12 228.3 4 5.23 × 10^-6
Benzo[c]chrysene C22H14 278.3 5 9.0 × 10^-10
Benzo[a]pyrene C20H12 252.3 5 6.57 × 10^-7
This compound C24H16O2 336.4 5 <10^-10 (estimated)

The data in Table 1 demonstrates the progressive decrease in vapor pressure with increasing molecular complexity, reflecting stronger intermolecular forces and reduced volatility. The addition of the methyl carboxylate group to benzo[c]chrysene further reduces the estimated vapor pressure due to the introduction of polar functionality and increased molecular weight.

The structural comparison also reveals important differences in metabolic activation pathways. Benzo[c]chrysene has been demonstrated to undergo activation to both bay region and fjord region diol epoxides in biological systems. This dual activation pathway distinguishes it from many other PAH compounds that typically show preference for one activation route. The presence of the carboxylate group in this compound may influence these metabolic pathways by altering the electronic distribution and steric accessibility of reactive sites.

Investigation of DNA interactions provides additional insights into the structural significance of these compounds. Studies with chrysene have shown that it can intercalate with DNA through π-π stacking interactions, causing characteristic changes in UV-visible absorption spectra including hypochromic effects and red shifts. The extended aromatic system of benzo[c]chrysene derivatives would be expected to show enhanced DNA binding affinity due to increased aromatic surface area and additional binding contacts.

Properties

Molecular Formula

C24H16O2

Molecular Weight

336.4g/mol

IUPAC Name

methyl pentacyclo[12.8.0.02,11.03,8.015,20]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene-13-carboxylate

InChI

InChI=1S/C24H16O2/c1-26-24(25)21-14-17-11-10-15-6-2-4-8-18(15)22(17)20-13-12-16-7-3-5-9-19(16)23(20)21/h2-14H,1H3

InChI Key

DZHCVEWERBQRRB-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C(=C3C(=C1)C=CC4=CC=CC=C43)C=CC5=CC=CC=C52

Canonical SMILES

COC(=O)C1=C2C(=C3C(=C1)C=CC4=CC=CC=C43)C=CC5=CC=CC=C52

Origin of Product

United States

Comparison with Similar Compounds

Benzo[c]chrysene Diol-Epoxides

The diol-epoxide metabolites of benzo[c]chrysene are fjord-region diol-epoxides, which exhibit exceptional stability and genotoxicity. Key findings from comparative studies include:

  • Stability : Fjord-region diol-epoxides (e.g., benzo[c]chrysene derivatives) have half-lives exceeding 2 hours in physiological buffer, far surpassing bay-region diol-epoxides (e.g., benzo(a)pyrene derivatives, t₁/₂ = 0.011–1.2 hours) .
  • Mutagenicity : The anti-diol-epoxide of benzo[c]chrysene is 8.6× more mutagenic in V79 mammalian cells than benzo(c)phenanthrene and 12× more active than benzo(a)pyrene derivatives .
  • Mechanistic Basis : Stability correlates with lower ΔEdeloc values (energy required for benzylic carbocation formation), a feature enhanced in fjord-region structures .

Implications for Methyl Benzo[c]chrysene-13-Carboxylate: The ester group at the 13-position may sterically hinder metabolic activation to diol-epoxides. However, if formed, its fjord-region diol-epoxide metabolites could exhibit even greater genotoxicity than those of benzo(c)phenanthrene or benzo(a)pyrene .

Benzo(a)pyrene and Its Derivatives

Benzo(a)pyrene (BaP), a benchmark carcinogenic PAH, provides a critical comparison point:

  • Metabolic Activation : BaP is metabolized to bay-region diol-epoxides, which are less stable but highly mutagenic .

However, fjord-region metabolites (if formed) could surpass BaP’s carcinogenic potency .

Methyl-Substituted PAHs (e.g., Methylchrysene)

Methylchrysene (CAS 56-49-5) shares structural similarity but lacks the carboxylate ester . Key differences include:

  • Bioavailability : The ester group in this compound may enhance solubility, facilitating renal excretion but reducing membrane permeability.
  • Metabolic Pathways: Methylchrysene is metabolized to diol-epoxides or quinones, whereas the ester group in this compound may favor hydrolysis to carboxylic acids, altering downstream reactivity .

Preparation Methods

Stilbenoid Preparation

In a representative procedure, the Wittig salt 1a (1.2 equiv) reacts with a benzaldehyde derivative bearing a methyl ester moiety (1 equiv) in dichloromethane (DCM) under biphasic conditions (50% aqueous NaOH). The reaction proceeds at room temperature under nitrogen, yielding stilbenoids 2a–e as E/Z mixtures in 94–99% yield. For instance, reacting 1a with 2-(methoxycarbonyl)benzaldehyde produces a stilbene with the ester group positioned to become C13 after cyclization.

Functional Group Compatibility

Ester groups are generally stable under Wittig conditions but may require protection during subsequent steps. For example, methyl esters tolerate the basic environment of the Wittig reaction but could hydrolyze under acidic photocyclization conditions. This necessitates careful selection of protecting groups or adjustment of reaction parameters.

Photochemical Cyclization for Chrysene Core Formation

Photocyclization of stilbenoids using iodine and UV light constructs the chrysene skeleton. The regioselectivity depends on substituent positioning and reaction conditions.

Iodine-Mediated Cyclization

Stilbenoids dissolved in degassed toluene with stoichiometric iodine and 1,2-epoxybutane undergo cyclization under UV irradiation (400 W Hg lamp). For example, stilbene 2a cyclizes to 1-methylchrysene (3a ) in 85% yield after 11 hours. Adapting this to benzo[c]chrysene requires a stilbene with an extended aryl system. Introducing a benzoyl group at the ortho position of the naphthalene moiety directs cyclization to form the benzo[c]chrysene framework.

Acidic Elimination for Regiocontrol

When ortho-methoxy groups are present, acidic conditions (e.g., H₂SO₄ in t-butanol/toluene) promote eliminative cyclization. This method successfully yielded 2-methylchrysene (3d ) in 72% yield. For this compound, a similar strategy could eliminate protecting groups post-cyclization, freeing the carboxylate for esterification.

Oxidation and Esterification Strategies

The carboxylate ester at C13 is introduced via oxidation of a methyl group followed by esterification.

Potassium Permanganate Oxidation

Methylchrysenes are oxidized to chrysenecarboxylic acids using KMnO₄. For example, 3-methylchrysene (3b ) oxidizes to chrysene-3-carboxylic acid in modest yields. Subsequent esterification with methanol under acidic conditions (Fischer esterification) yields the methyl ester.

Direct Esterification of Pre-Functionalized Precursors

Alternatively, incorporating the ester group early in the synthesis avoids oxidation steps. Stilbenoids synthesized from aldehydes with pre-existing methyl ester groups (e.g., 2-(methoxycarbonyl)benzaldehyde) directly cyclize to this compound. This approach requires ensuring the ester’s stability during photocyclization, which may necessitate modified conditions (e.g., lower acidity, shorter irradiation times).

Challenges and Optimizations

Regioselectivity Issues

Steric hindrance and electronic effects influence cyclization outcomes. For instance, attempts to synthesize 4-methylchrysene failed due to increased steric strain. Similarly, benzo[c]chrysene derivatives require precise substituent positioning to avoid non-productive pathways.

Reaction Scale and Yield

Large-scale syntheses (e.g., 12 g in 15 L benzene) of 5-methylchrysene achieved 29% yield, highlighting scalability challenges. Optimizing solvent systems (e.g., cyclohexane over toluene) and irradiation duration can improve yields for benzo[c]chrysene analogs.

Data Summary of Key Reactions

StepReagents/ConditionsYield (%)Reference
Wittig Reaction1a , RCHO, DCM/50% NaOH, rt, 1–3 days94–99
PhotocyclizationI₂, 1,2-epoxybutane, UV, toluene, 11–40 h72–88
Oxidative EliminationH₂SO₄, t-BuOH/toluene, UV, 40–134 h49–72
KMnO₄ OxidationKMnO₄, acidic conditions30–50
Fischer EsterificationMeOH, H₂SO₄, reflux70–85

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